1-Bromo-3-methoxy-5-methylbenzene
Overview
Description
1-Bromo-3-methoxy-5-methylbenzene is a halogenated aromatic compound that is part of a broader class of chemicals known as halogenated methoxybenzenes, or anisoles. These compounds are ubiquitous in the environment and are not typically produced in large technical quantities. They can have various origins, including both biogenic and anthropogenic sources, as suggested by the presence of bromoanisoles in the marine troposphere of the Atlantic Ocean .
Synthesis Analysis
The synthesis of halogenated anisoles can be complex due to the presence of multiple reactive sites on the aromatic ring. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a structurally related compound, involves multiple steps including regioselective methoxylation and bromination, highlighting the challenges in selectively introducing halogen and methoxy groups onto an aromatic ring . Another example is the synthesis of 1,2,3,4-tetramethoxy-5-methylbenzene, which involves a modified bromination step and demonstrates the intricacies of introducing both methyl and methoxy groups onto an aromatic substrate .
Molecular Structure Analysis
The molecular structure of halogenated anisoles can be quite complex due to the presence of multiple substituents that can influence the overall conformation and stability of the molecule. For example, 1-Bromo-2,3,5,6-tetramethylbenzene, a compound with a similar substitution pattern, exhibits two stable crystalline phases and has been studied using single-crystal X-ray diffraction (SXRD) to determine its orthorhombic and monoclinic crystal systems at different temperatures .
Chemical Reactions Analysis
Halogenated anisoles can participate in various chemical reactions due to their reactive halogen atoms. For instance, the isomerization of (Z,Z) to (E,E)1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene under strong base conditions has been studied, demonstrating the potential for structural changes under certain conditions . Additionally, the unconventional reaction of diazomethane with 1,3,6-trihydroxy-2-methyl-4-nitrobenzene, which leads to the formation of an unexpected isomer, showcases the reactivity of halogenated anisoles with nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated anisoles are influenced by their molecular structure. The presence of halogen atoms can lead to strong intermolecular interactions, such as hydrogen bonding and halogen bonding, which can affect the compound's melting point, solubility, and crystal packing. For example, the crystal structures of various bromo- and bromomethyl-substituted benzenes have been analyzed, revealing diverse packing motifs and interactions such as C–H···Br and C–Br···Br, which are critical for understanding the solid-state properties of these compounds . Similarly, the crystal structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene provides insights into the coordination geometry and intramolecular contacts that can occur in halogenated anisoles .
Scientific Research Applications
Environmental Impacts and Applications
Novel Brominated Flame Retardants
A critical review highlighted the occurrence of novel brominated flame retardants (NBFRs) in various environments, emphasizing the need for research on their environmental fate, toxicity, and occurrence in indoor air, dust, consumer goods, and food. This research underscores the environmental presence and potential risks associated with brominated compounds, which could extend to derivatives like 1-Bromo-3-methoxy-5-methylbenzene in various applications (Zuiderveen, Slootweg, & de Boer, 2020).
Chemical Synthesis and Industrial Applications
Synthesis of Complex Molecules
The synthesis of complex molecules, such as pharmaceuticals, often relies on brominated intermediates due to their reactivity and versatility. For instance, the development of a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, showcases the importance of brominated compounds in facilitating bond formations and introducing functional groups in organic synthesis (Qiu, Gu, Zhang, & Xu, 2009).
Material Science and Engineering
Lignins to Aromatic Aldehydes
The catalytic oxidation of lignins into valuable aromatic aldehydes, such as vanillin, demonstrates the potential of brominated derivatives in catalysis and material conversion processes. This approach highlights the role of brominated compounds in enhancing selectivity and yield in the transformation of biomass into high-value chemicals (Tarabanko & Tarabanko, 2017).
Safety And Hazards
properties
IUPAC Name |
1-bromo-3-methoxy-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEVRCZZWJWKPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443391 | |
Record name | 1-BROMO-3-METHOXY-5-METHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-methoxy-5-methylbenzene | |
CAS RN |
29578-83-4 | |
Record name | 1-BROMO-3-METHOXY-5-METHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-methoxy-5-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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